molecular formula C21H18N2O3S B2668054 1-[(3-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione CAS No. 1326927-98-3

1-[(3-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione

Cat. No.: B2668054
CAS No.: 1326927-98-3
M. Wt: 378.45
InChI Key: RGSUDLSYNNJUKN-UHFFFAOYSA-N
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Description

1-[(3-Methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thienopyrimidine derivative characterized by a bicyclic core structure fused with a pyrimidine ring. The compound features a 3-methoxyphenylmethyl group at position 1 and a 2-methylphenyl substituent at position 2. These substituents likely influence its electronic, steric, and pharmacokinetic properties, making it a candidate for therapeutic applications.

Properties

IUPAC Name

1-[(3-methoxyphenyl)methyl]-3-(2-methylphenyl)-4a,7a-dihydrothieno[3,2-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-14-6-3-4-9-17(14)23-20(24)19-18(10-11-27-19)22(21(23)25)13-15-7-5-8-16(12-15)26-2/h3-12,18-19H,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUSOHMKWQPJVCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3C(C=CS3)N(C2=O)CC4=CC(=CC=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thieno[3,2-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,2-d]pyrimidine ring system.

    Substitution Reactions:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

1-[(3-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Alkyl halides, aryl halides, and bases such as sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.

Scientific Research Applications

Anticancer Activity

Research has indicated that derivatives of thieno[3,2-d]pyrimidine compounds exhibit promising anticancer properties. For instance, compounds within this class have been shown to inhibit the activity of various kinases involved in cancer progression. A study highlighted the synthesis of thieno[2,3-d]pyrimidine derivatives that demonstrated significant cytotoxicity against cancer cell lines through mechanisms involving the modulation of kinase activity .

CompoundTargeted KinaseIC50 (nM)Reference
9kLHRH receptor0.1
9mEGFR50

Hormonal Modulation

The compound has been investigated for its potential as a non-peptide antagonist for the luteinizing hormone-releasing hormone (LHRH) receptor. This application is particularly relevant in treating hormone-dependent cancers such as prostate and breast cancer. The derivative 9k showed high binding affinity and potent antagonistic activity in vitro, indicating its potential for therapeutic use .

Antimicrobial Properties

There are emerging studies suggesting that thieno[3,2-d]pyrimidine derivatives possess antimicrobial activities against various pathogens. The structural modifications in these compounds can enhance their efficacy against resistant strains of bacteria and fungi. Further research is needed to elucidate the mechanisms behind their antimicrobial action.

Synthetic Routes

The synthesis of 1-[(3-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione typically involves several steps:

  • Formation of Thieno[3,2-d]pyrimidine Core : This involves cyclization reactions under controlled conditions.
  • Substitution Reactions : The introduction of methoxy and methyl groups through electrophilic aromatic substitution.
  • Purification : Techniques such as recrystallization or chromatography are employed to isolate the final product in high purity .

Case Studies

Case Study 1: LHRH Antagonists
A study conducted on thieno[2,3-d]pyrimidine derivatives demonstrated that compound 9k effectively suppressed plasma LH levels in animal models when administered orally at doses as low as 30 mg/kg. This underscores the compound's potential for clinical applications in managing hormone-related disorders .

Case Study 2: Anticancer Screening
A series of synthesized derivatives were screened against various cancer cell lines, revealing that certain modifications led to enhanced cytotoxicity compared to standard treatments. These findings support the ongoing exploration of thieno[3,2-d]pyrimidine derivatives in cancer therapy .

Mechanism of Action

The mechanism of action of 1-[(3-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Structural and Functional Group Comparison

Compound Name Substituents Molecular Weight Key Functional Groups Biological Activity
Target Compound 1-(3-Methoxyphenylmethyl), 3-(2-methylphenyl) ~392.43* Methoxy, methyl, thienopyrimidine-dione Not explicitly reported
3-Cyclohexyl-6-phenyl-1-(p-tolyl)pyrimidine-2,4(1H,3H)-dione 3-Cyclohexyl, 6-phenyl, 1-(p-tolyl) 350.42 Cyclohexyl, p-tolyl Not reported
4-Phenyl-6-(thiophen-2-yl)tetrahydropyrimidine-2,5-dione 4-Phenyl, 6-(thiophen-2-yl) 271.34 Thiophene, phenyl Antifungal, antioxidant
8-Substituted pyrido[3,4-d]pyrimidin-4(3H)-one derivatives Piperidinyl, methylsulfonyl, pyrazolyl ~600.70† Sulfonyl, pyrazole Kinase inhibition (implied)
4-(2,4-Dichlorophenyl)-3,4-dihydro-6-phenylpyrimidin-2(1H)-one 4-(2,4-Dichlorophenyl), 6-phenyl 319.19 Dichlorophenyl Anticancer, antifungal
1,3-Dihydrothiopheno[3,2-d]pyrimidine-2,4-dione Unsubstituted core 182.20 Thienopyrimidine-dione Building block for derivatives

*Calculated based on formula; †Estimated from molecular formula.

Key Observations :

  • Electron-Donating vs. Electron-Withdrawing Groups : The 3-methoxyphenylmethyl group introduces electron-donating effects, contrasting with electron-withdrawing dichlorophenyl groups in , which enhance electrophilic reactivity .
  • Heterocyclic Modifications : Thiophene-containing analogs (e.g., ) exhibit distinct electronic profiles compared to phenyl-substituted derivatives, influencing bioavailability and target affinity .

Key Findings :

  • The target compound’s synthesis likely parallels methods for thienopyrimidine-dione derivatives, requiring regioselective alkylation of the core structure .
  • Higher yields (e.g., 82% in ) are achieved using optimized cyclization conditions, whereas thiourea-mediated routes (e.g., ) show moderate efficiency .

Biological Activity

1-[(3-methoxyphenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione is a thienopyrimidine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological mechanisms, and relevant research findings.

Chemical Structure and Synthesis

The compound is characterized by a thieno[3,2-d]pyrimidine core with methoxy and methyl substituents. The synthesis typically involves multi-step organic reactions, including:

  • Formation of the Thieno[3,2-d]pyrimidine Core: Cyclization of appropriate precursors.
  • Substitution Reactions: Introduction of methoxy and methyl groups.
  • Purification Techniques: Methods such as recrystallization or chromatography to achieve high purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may modulate the activity of enzymes or receptors involved in critical biological pathways. This interaction can lead to various pharmacological effects, including:

  • Antitumor Activity: The compound has shown promise in inhibiting tumor cell proliferation. In studies involving thieno[2,3-d]pyrimidine derivatives, compounds similar to this one exhibited significant cytotoxicity against breast cancer cell lines such as MDA-MB-231 .
  • Anti-inflammatory Effects: Related compounds have been investigated for their anti-inflammatory properties, suggesting potential therapeutic applications in inflammatory diseases .

Case Studies and Research Findings

  • Anticancer Activity:
    • A study synthesized a series of thieno[2,3-d]pyrimidine derivatives and evaluated their cytotoxicity against various cancer cell lines. The most potent derivative demonstrated an IC50 value of 27.6 μM against MDA-MB-231 cells. The presence of electron-withdrawing groups enhanced the cytotoxic effects due to increased reactivity and binding affinity to cellular targets .
  • Inhibition Studies:
    • Research indicated that thieno[2,3-d]pyrimidine derivatives could inhibit specific enzymes involved in tumor growth. For instance, compounds were tested for their ability to inhibit MIF2 (macrophage migration inhibitory factor), showing promising results with low micromolar potency in certain derivatives .

Comparative Analysis of Biological Activities

CompoundActivity TypeIC50 (μM)Target
1Antitumor27.6MDA-MB-231
2Enzyme Inhibition2.6 ± 0.2MIF2
3Anti-inflammatoryN/AVarious

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